molecular formula C9H5BrClN B1583836 3-Bromo-4-chloroquinoline CAS No. 74575-17-0

3-Bromo-4-chloroquinoline

Cat. No.: B1583836
CAS No.: 74575-17-0
M. Wt: 242.5 g/mol
InChI Key: WRRLTIGYGHAAOP-UHFFFAOYSA-N
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Description

3-Bromo-4-chloroquinoline is a halogenated heterocyclic compound with the molecular formula C9H5BrClN It is a derivative of quinoline, which is a bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloroquinoline can be achieved through several methods. One common approach involves the halogenation of quinoline derivatives. For instance, starting with 4-chloroquinoline, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane or chloroform .

Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis starting from readily available raw materials. For example, a three-step reaction involving 4-bromaniline, ethyl propiolate, and phosphorus trichloride can yield the desired product with a high yield of over 70% . This method is advantageous due to its simplicity, environmental friendliness, and cost-effectiveness, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-chloroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substituted Quinoline Derivatives: Depending on the substituents introduced during the reactions.

    Coupled Products: Formation of biaryl compounds through coupling reactions.

Scientific Research Applications

3-Bromo-4-chloroquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloroquinoline largely depends on its interaction with biological targets. It can act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular pathways and targets can vary based on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 4-Bromo-6-chloroquinoline
  • 6-Bromo-4-chloroquinoline
  • 7-Bromo-4-chloroquinoline
  • 8-Bromo-4-chloroquinoline

Comparison: 3-Bromo-4-chloroquinoline is unique due to the specific positioning of the bromine and chlorine atoms on the quinoline ring. This positioning can influence its reactivity and the types of reactions it undergoes. Compared to other similar compounds, it may exhibit different biological activities or chemical properties, making it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

3-bromo-4-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRRLTIGYGHAAOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20347146
Record name 3-Bromo-4-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74575-17-0
Record name 3-Bromo-4-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-4-chloroquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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